methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylbenzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-5-3-4-7(9(8)12)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBQRZZKMPEKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl formate in the presence of a base, such as sodium methoxide, to form the desired benzimidazole derivative . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions often require a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the prominent applications of methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate is its potential as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The compound was tested using the microplate Alamar blue assay to determine its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, a significant global health concern .
Anticancer Activity
Research has also indicated that this compound exhibits anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation in vitro. The mechanism of action involves the modulation of specific signaling pathways that are crucial for tumor growth and survival. Case studies have highlighted its effectiveness against several cancer cell lines, making it a candidate for further development in cancer therapeutics .
Materials Science
Polymer Synthesis
this compound is utilized in synthesizing advanced polymer materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under extreme conditions, which is beneficial for applications in aerospace and automotive industries .
Dye Applications
The compound can also serve as a precursor for synthesizing dyes and pigments due to its chromophoric properties. Studies have reported successful applications in textile dyeing processes, where the compound imparts vibrant colors and improves colorfastness compared to traditional dyes .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways related to disease states. For instance, it has been studied as a potential inhibitor of protein arginine methyltransferases (PRMTs), which play critical roles in cancer and other diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Anticancer Properties | Inhibits proliferation in various cancer cell lines | |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Dye Applications | Improves colorfastness in textile dyeing | |
| Biochemical Applications | Enzyme Inhibition | Potential inhibitor of PRMTs |
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Modification
In another study focused on materials science, researchers incorporated this compound into a polycarbonate matrix. The modified polymer exhibited enhanced impact resistance and thermal stability compared to unmodified polycarbonate, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzodiazole vs. Benzodithiazine Derivatives
- Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 3, ) Core: Benzodithiazine (sulfur-containing heterocycle with two sulfur and one nitrogen atoms). Substituents: Chlorine at position 6, methylhydrazino at position 3, and methyl ester at position 7. Key Properties:
- Melting Point: 252–253°C (decomposition).
- IR Peaks: 3360 cm⁻¹ (N–H), 1740 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (SO₂).
- NMR: δ 3.30 ppm (N–CH₃), 3.88 ppm (CH₃O), 8.09–8.29 ppm (aromatic protons). Comparison: The sulfur atoms in benzodithiazine increase molecular polarity and may enhance binding to biological targets compared to benzodiazoles.
Benzodiazole Derivatives with Extended Substituents
- Methyl 2-Ethoxy-1-[[2'-Methoxycarbonylbiphenyl-4-yl]Methyl]-1H-Benzimidazole-7-Carboxylate ()
- Core : Benzimidazole (two nitrogen atoms in a fused bicyclic system).
- Substituents : Ethoxy group at position 2, biphenyl-methoxycarbonyl at position 1, and methyl ester at position 7.
- Key Properties :
- The biphenyl group enhances π-π stacking interactions, relevant for materials science applications .
Substituent Position and Functional Group Effects
Positional Isomerism in Benzimidazole Carboxylates ()
| Compound Name | Substituent Position | Similarity Score | Key Differences |
|---|---|---|---|
| Methyl 1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylate | 6-Carboxylate | 0.83 | Ester at position 6 may reduce steric clash with the methyl group at position 1 compared to position 7. |
| 1-Methyl-1H-Benzo[d]Imidazole-5-Carboxylic Acid | 5-Carboxylic Acid | 0.88 | Free carboxylic acid enhances solubility but reduces membrane permeability. |
Functional Group Variations
- Hydrolytic Stability : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters (e.g., ethyl 1H-benzo[d]imidazole-7-carboxylate, ).
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) decrease electron density at the aromatic core, affecting electrophilic substitution reactivity.
Spectral and Analytical Data Comparison
Notes:
- The higher melting points of benzodithiazines (e.g., Compound 15) suggest stronger intermolecular interactions (e.g., hydrogen bonding via SO₂ groups) compared to benzodiazoles.
- IR data confirm ester functionalities across analogs, with slight shifts due to electronic effects from adjacent substituents .
Biological Activity
Methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzodiazole ring, which is known for its ability to interact with biological macromolecules. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of enzymes and receptors. It can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound may also interact with nucleic acids and proteins, making it useful as a fluorescent probe in bioimaging applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens indicate significant antibacterial and antifungal activities:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Candida albicans | 16.00 |
| Mycobacterium tuberculosis | 12.50 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can suppress the growth of various cancer cell lines, including A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .
Case Studies
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA and found it significantly inhibited bacterial growth at low concentrations. The study also assessed its impact on biofilm formation, indicating potential applications in treating chronic infections.
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that while the compound exhibits significant antiproliferative effects on cancer cells, it maintains relatively low toxicity towards normal cells at therapeutic concentrations. This selectivity is crucial for developing safe therapeutic agents.
Q & A
Basic: What synthetic routes are reported for methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate, and how is structural confirmation achieved?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acids or esters under reflux conditions. For example, analogous benzimidazole derivatives (e.g., 2-methyl-7-phenyl-1H-benzo[d]imidazole) are prepared using aryl boronic acids in Suzuki-Miyaura cross-coupling reactions . Structural confirmation relies on 1H/13C NMR to identify characteristic peaks (e.g., methyl ester at δ ~3.8–4.0 ppm, aromatic protons at δ ~7.0–8.5 ppm) and mass spectrometry for molecular ion verification. X-ray crystallography (e.g., bond angles in triazole derivatives ) may resolve ambiguities in regiochemistry.
Basic: What spectroscopic techniques are critical for characterizing substituent effects in benzodiazole derivatives?
Methodological Answer:
- NMR Spectroscopy : Distinguishes substituent positions via coupling patterns (e.g., para-substituted aryl groups show distinct splitting in aromatic regions) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, benzodiazole ring vibrations at ~1450–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for halogenated or isotopic analogs .
Advanced: How can reaction conditions be optimized to minimize desethyl or amide impurities in benzodiazole synthesis?
Methodological Answer:
Impurities like desethyl (Formula VI) or amide (Formula VII) byproducts arise from incomplete esterification or hydrolysis. Strategies include:
- Temperature Control : Maintaining reflux at 80–100°C to avoid side reactions .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki reactions .
- Chromatographic Purification : Reverse-phase HPLC (C18 columns) with mobile phases (e.g., acetonitrile/water) separates impurities .
Advanced: How do substituents at the 1- and 2-positions influence biological activity in benzodiazole derivatives?
Methodological Answer:
- 1-Position Modifications : Bulky groups (e.g., biphenylmethyl in compound 11a ) enhance lipophilicity, potentially improving membrane permeability.
- 2-Position Substitutions : Electron-withdrawing groups (e.g., cyano in compound 8g ) stabilize the aromatic system, affecting binding affinity.
- Biological Assays : Test cytotoxicity using BJ human fibroblasts or HUVECs in DMEM/RPMI media with 10% FBS . Dose-response curves (IC₅₀) quantify potency differences.
Advanced: How to resolve contradictions in NMR data for structurally similar benzodiazole analogs?
Methodological Answer:
Contradictions may arise from tautomerism (e.g., 1H- vs. 3H-tautomers) or solvent effects . Mitigation strategies:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ shifts proton signals differently, clarifying ambiguities .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .
Advanced: What computational approaches model the electronic effects of substituents on benzodiazole reactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water vs. DMSO) to optimize reaction pathways.
- Docking Studies : AutoDock Vina evaluates binding modes with biological targets (e.g., enzymes in metabolic pathways) .
Advanced: How to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
